3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile is a chemical compound that has garnered attention primarily for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This compound is part of a broader class of substances used in the treatment of human immunodeficiency virus (HIV) infections. Its structural complexity and specific functional groups contribute to its pharmacological properties.
This compound is often associated with pharmaceutical research, particularly in the development of HIV medications. It is synthesized through various chemical processes that have been detailed in patents and scientific literature. Notably, it has been linked to the drug Doravirine, which is under investigation for its efficacy against HIV-1.
3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile falls under the category of organic compounds, specifically within the subcategories of benzonitriles and pyridines. Its classification as an NNRTI positions it as a significant player in antiviral therapies.
The synthesis of 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile involves several steps, typically including:
The synthesis often requires precise control of reaction conditions, including temperature and pH, to ensure high yields and purity. For example, using polar aprotic solvents can facilitate better solubility and reactivity of the reactants involved .
The molecular structure of 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile features:
The molecular formula is CHClFNO, with a molecular weight of approximately 343.71 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The compound participates in various chemical reactions, primarily focusing on:
Reactions involving this compound are often monitored using chromatographic techniques to ensure that byproducts are minimized and desired products are isolated efficiently .
As an NNRTI, 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile inhibits reverse transcriptase, an enzyme critical for HIV replication. The mechanism involves binding to the enzyme's active site, preventing it from converting viral RNA into DNA.
Studies indicate that this compound exhibits potent antiviral activity against various strains of HIV due to its ability to bind effectively to reverse transcriptase, thus disrupting viral replication cycles .
The compound typically appears as a solid at room temperature with specific melting and boiling points that vary based on purity and crystallization methods.
Key chemical properties include:
Relevant data from studies suggest that understanding these properties is crucial for formulation development in pharmaceutical applications .
The primary application of 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile lies in its use as an antiviral agent in HIV treatment regimens. Its role as a reverse transcriptase inhibitor positions it as a valuable component in antiretroviral therapy (ART), contributing to improved patient outcomes and management of HIV infections.
Additionally, ongoing research explores its potential in treating other viral infections or conditions influenced by similar mechanisms .
The compound is systematically named as 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile under IUPAC conventions. This name precisely defines its structure:
The compound's molecular formula is C₁₃H₆ClF₃N₂O₂, with a precise molecular weight of 314.65 g/mol [4] [7]. This configuration includes:
Table 1: Atomic Composition
Element | Count | Molecular Contribution (g/mol) |
---|---|---|
C | 13 | 156.17 |
H | 6 | 6.06 |
Cl | 1 | 35.45 |
F | 3 | 57.00 |
N | 2 | 28.02 |
O | 2 | 32.00 |
Total | - | 314.65 |
Spectroscopic data provide definitive evidence for structural assignments:
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR)
Key absorptions include:
Mass Spectrometry
Table 2: Spectral Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.50 (d), 7.25 (d) | Pyridinone H5/H6 |
¹³C NMR | δ 165.0 | Pyridinone C=O |
FT-IR | 2225 cm⁻¹ | Benzonitrile C≡N |
MS | m/z 315.05 | Molecular Ion [M+H]⁺ |
Single-crystal X-ray diffraction reveals:
Compared to doravirine intermediates, this compound exhibits distinct electronic and steric properties:
Table 3: Structural Analogues Comparison
Substituent | Impact on Properties | Role in Doravirine Synthesis |
---|---|---|
–CF₃ at C4 (pyridinone) | Enhances metabolic stability | Prevents oxidation at C4 |
3-Cl (benzonitrile) | Increases lipophilicity | Directs electrophilic substitution |
C2 carbonyl | Enables H-bonding with RT residues | Binds NNRTI pocket |
Synthetic Routes
Table 4: Synthetic Methods
Method | Conditions | Yield (%) | Purity |
---|---|---|---|
Mitsunobu reaction | DIAD, PPh₃, THF, 0°C→25°C | 78 | >99% |
Ullmann ether coupling | CuI, K₂CO₃, DMSO, 110°C | 65 | 95% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1